
3-(1-Methyl-1h-indazol-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is a chemical compound with the molecular formula C11H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form the N-H ketimine species, which is then subjected to a copper(II) acetate-catalyzed reaction under an oxygen atmosphere to form the indazole ring .
Industrial Production Methods
. These methods are optimized for large-scale production and may involve variations of the synthetic routes mentioned above to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methyl-1h-indazol-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Applications De Recherche Scientifique
3-(1-Methyl-1h-indazol-3-yl)propanenitrile has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-imidazol-1-yl)propanenitrile: Another nitrile derivative with a similar structure but different biological activities.
3-(3-Methyl-1H-indazol-1-yl)propanenitrile: A closely related compound with a methyl group at a different position on the indazole ring.
Uniqueness
3-(1-Methyl-1h-indazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the indazole ring, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
3-(1-methylindazol-3-yl)propanenitrile |
InChI |
InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3 |
Clé InChI |
RISXVFHLUILUDT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=N1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


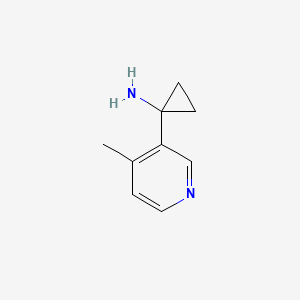
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
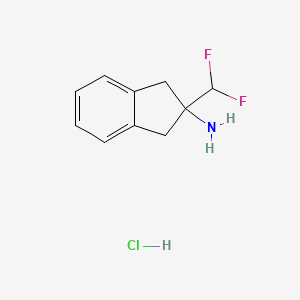

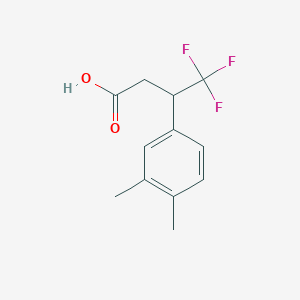
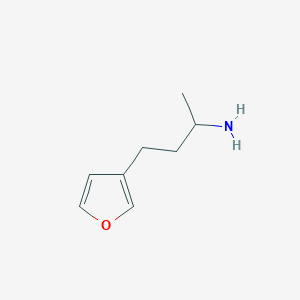
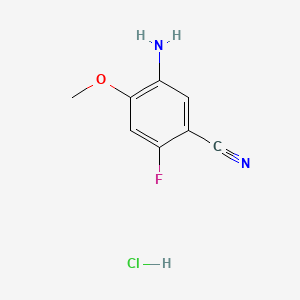

![[1-(6-Chloropyridin-2-yl)cyclopentyl]methanamine](/img/structure/B13588680.png)
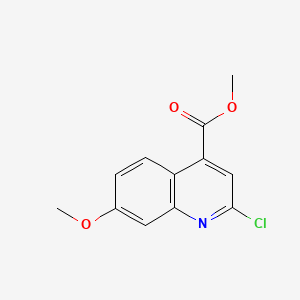
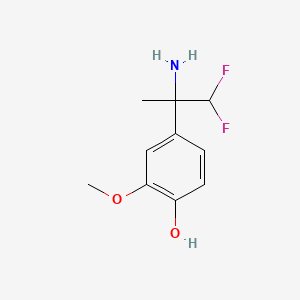
![Ethylene, 1-acetyl-2-[2,3,4-trimethoxyphenyl]-](/img/structure/B13588690.png)
